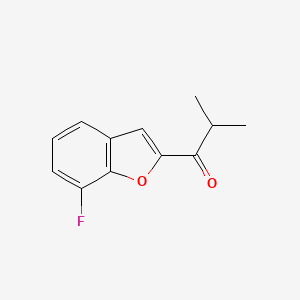![molecular formula C14H21BrO B13161877 ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO. It is characterized by a benzene ring substituted with a bromomethyl group and a 2-methylpentyl group connected through an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-(bromomethyl)-2-methylpentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of benzyl alcohol attacks the bromomethyl group, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ({[2-methyl-2-methylpentyl]oxy}methyl)benzene.
Substitution: Formation of ({[2-(aminomethyl)-2-methylpentyl]oxy}methyl)benzene or ({[2-(thiomethyl)-2-methylpentyl]oxy}methyl)benzene.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated organic molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl bromide: Similar in structure but lacks the 2-methylpentyl group.
Benzyl alcohol: Similar in structure but lacks the bromomethyl group.
2-(Bromomethyl)-2-methylpentanol: Similar in structure but lacks the benzene ring.
Uniqueness
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is unique due to the combination of a benzene ring, a bromomethyl group, and a 2-methylpentyl group. This unique structure imparts specific reactivity and properties that are not found in the individual similar compounds.
Eigenschaften
Molekularformel |
C14H21BrO |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
[2-(bromomethyl)-2-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-9-14(2,11-15)12-16-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
YSVKDZFNXKUYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(COCC1=CC=CC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13161809.png)
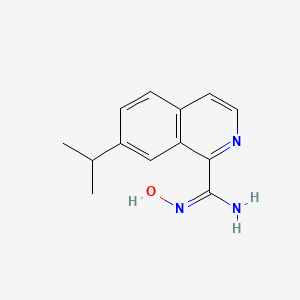

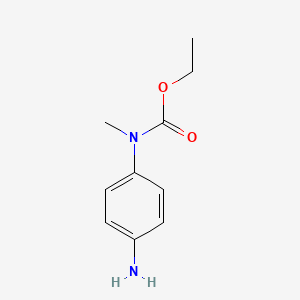

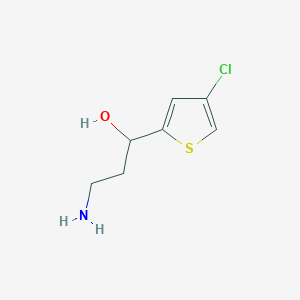
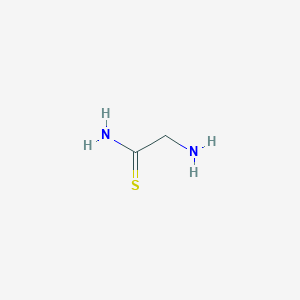
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)
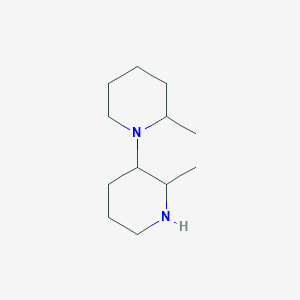


![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
